Aluminium acetylacetonate

Übersicht

Beschreibung

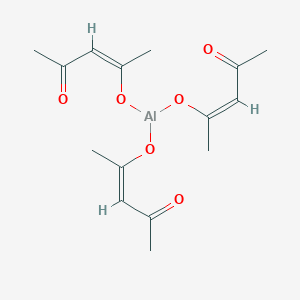

Aluminium acetylacetonate, also referred to as Al(acac)3, is a coordination complex with the formula Al(C5H7O2)3 . This aluminium complex with three acetylacetone ligands is used in research on Al-containing materials . The molecule has D3 symmetry, being isomorphous with other octahedral tris(acetylacetonate)s .

Synthesis Analysis

Aluminium acetylacetonate can be prepared by reacting AlCl3 and acetylacetonate . Another method involves synthesizing aluminum powder and acetylacetone, where water is taken as a solvent, protonic acid is taken as a catalyst, and emprotid is used for adjusting pH value .Molecular Structure Analysis

The ligand acetylacetonate is a β-diketone often abbreviated as “acac”. Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .Chemical Reactions Analysis

Aluminium acetylacetonate is a common precursor for chemical vapor deposition (CVD) of aluminium oxide . It is also used as a catalyst in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .Physical And Chemical Properties Analysis

Aluminium acetylacetonate is a white solid with a molar mass of 324.31 g/mol . It has a density of 1.42 g/cm3 , a melting point of 190-193 °C , and a boiling point of 315 °C . It is insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Precursor for Nanoparticle Research

Aluminium acetylacetonate plays a significant role as a precursor in nanoparticle research . It is used in the synthesis of various nanoparticles due to its unique properties and bonding nature .

Polymer Science

In the field of polymer science, Aluminium acetylacetonate is used extensively . It contributes to the development of new materials and enhances the properties of existing ones .

Catalysis

Aluminium acetylacetonate is widely used as a catalyst in various chemical reactions . It helps in increasing the rate of reactions and improving the yield of products .

Organic Syntheses

This compound plays a crucial role in organic syntheses . It is used in several catalytic reactions, contributing to the development of new organic compounds .

Preparation of Transparent Superhydrophobic Films

Aluminium acetylacetonate can be used to prepare transparent superhydrophobic boehmite and silica films by sublimation . This application is particularly useful in the field of material science .

Deposition of Aluminium Oxide Films

This compound is used to deposit aluminium oxide films by chemical vapor deposition . This process is essential in the fabrication of electronic devices .

Fabrication of Carbon Nanostructures

Aluminium acetylacetonate is used in the fabrication of various shapes of carbon nanostructures . This is achieved through the use of chemical vapor deposition (CVD) and laser evaporation techniques .

Catalyst in Chemical Transformations

The ultimate goal of using Aluminium acetylacetonate is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Wirkmechanismus

Target of Action

Aluminium acetylacetonate, also referred to as Al(acac)3, is a coordination complex with formula Al(C5H7O2)3 . This aluminium complex with three acetylacetone ligands is used in research on Al-containing materials . The molecule has D3 symmetry, being isomorphous with other octahedral tris(acetylacetonate)s .

Mode of Action

The dissociative ionization of the room temperature precursor molecule starts at a photon energy of 8.5 eV by the rupture of the bond to an acetylacetonate ligand leading to the formation of the Al(C5H7O2)2+ ion . In pyrolysis experiments, up to 49 species were detected and identified in the gas-phase, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules .

Biochemical Pathways

It has been studied in a microreactor by double imaging photoelectron photoion coincidence spectroscopy (i2pepico) between 325 and 1273 k . The major initial products formed at temperatures above 600 K are aluminium bis(diketo)acetylacetonate-H, Al(C5H7O2)C5H6O2, and acetylacetone (C5H8O2) .

Pharmacokinetics

It is known that the compound has a low solubility in water , which may impact its bioavailability.

Result of Action

The decomposition of Aluminium acetylacetonate leads to the formation of various species, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules . These species can have various effects at the molecular and cellular level.

Action Environment

The action of Aluminium acetylacetonate can be influenced by environmental factors such as temperature . For example, the decomposition of the compound and the resulting species formed can vary depending on the temperature

Safety and Hazards

Exposure to aluminium acetylacetonate can cause adverse health effects. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Aluminium acetylacetonate is a common precursor for chemical vapor deposition (CVD) of aluminium oxide . Its gas-phase decomposition is not well-known and is a subject of ongoing research . It is also used in nanoparticle research, polymer science, and catalysis , indicating its potential for future applications in these fields.

Eigenschaften

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILURZWTCGSYRE-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium acetylacetonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

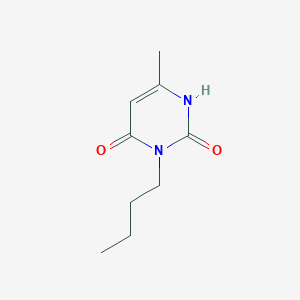

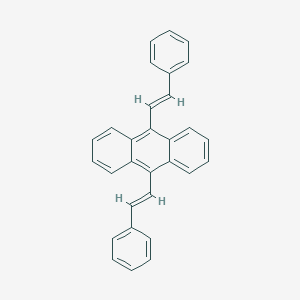

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)